molecular formula C21H16NP B2888825 8-(Diphenylphosphino)quinoline CAS No. 28225-52-7

8-(Diphenylphosphino)quinoline

Cat. No.: B2888825
CAS No.: 28225-52-7
M. Wt: 313.34
InChI Key: KEJUJPUDSJXTMZ-UHFFFAOYSA-N
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Description

8-(Diphenylphosphino)quinoline is an organophosphorus compound that features a quinoline ring substituted with a diphenylphosphino group at the 8-position. This compound is known for its ability to act as a bidentate ligand, coordinating with transition metals through its nitrogen and phosphorus atoms. It is widely used in coordination chemistry and catalysis due to its unique electronic properties.

Scientific Research Applications

8-(Diphenylphosphino)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of coordination complexes and catalysts for various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.

    Industry: Utilized in materials science for the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

Target of Action

It’s known that this compound can form complexes with transition metals , suggesting that its targets could be metal-containing proteins or enzymes in biological systems.

Mode of Action

It’s known to form complexes with transition metals , which could alter the function of metal-containing proteins or enzymes. The compound’s phenyl rings are almost orthogonal to one another and are twisted from the mean plane of the quinoline , which may influence its interaction with targets.

Biochemical Pathways

Given its ability to form complexes with transition metals , it may impact pathways involving metal-dependent enzymes.

Result of Action

Its ability to form complexes with transition metals suggests it could potentially alter the function of metal-containing proteins or enzymes, leading to downstream effects at the molecular and cellular levels.

Action Environment

It’s known that the oxidation of 8-(diphenylphosphino)quinoline to its oxide can occur in both the free ligand and the ligand in its complex , suggesting that oxidative conditions could influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-(Diphenylphosphino)quinoline can be synthesized through various methods. One common approach involves the reaction of 8-bromoquinoline with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 8-(Diphenylphosphino)quinoline undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxide.

    Coordination: It forms coordination complexes with transition metals such as nickel, palladium, and ruthenium.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

    Coordination: Metal salts such as nickel chloride or palladium acetate.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed:

    Oxidation: 8-(Diphenylphosphinyl)quinoline.

    Coordination: Complexes like dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II).

    Substitution: Substituted quinoline derivatives.

Comparison with Similar Compounds

    8-(Diphenylphosphinyl)quinoline: An oxidized form of 8-(Diphenylphosphino)quinoline.

    8-(Diphenylphosphino)isoquinoline: A structural isomer with the phosphine group on an isoquinoline ring.

    8-(Diphenylphosphino)quinoxaline: A related compound with a quinoxaline ring.

Uniqueness: this compound is unique due to its specific electronic properties and ability to form stable coordination complexes with a variety of transition metals. Its bidentate nature and the presence of both nitrogen and phosphorus donor atoms make it particularly effective in catalysis and coordination chemistry.

Properties

IUPAC Name

diphenyl(quinolin-8-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJUJPUDSJXTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 8-bromoquinoline (20.8 g, 100 mmol) in dry THF (200 mL) under nitrogen was added n-BuLi (62.5 mL, 1.6 M in hexanes, 100 mmol) at −78° C. and the mixture was stirred for 30 minutes. Chlorodiphenylphosphine (17.9 mL, 100 mmol) was then added and the solution was allowed to warm up to room temperature and stirred for 2 h. The solution was then cooled to −78° C. and quenched by addition of saturated aqueous NH4Cl solution (100 mL). After warming up to room temperature, the solution was filtered, the precipitated solid collected, taken up in CH2Cl2 (200 mL) and filtered over silica gel eluting with further portions of CH2Cl2 (4×200 mL). The combined filtrates were evaporated to give 1 as a light yellow solid (19 g, 60% yield). 1H NMR (400.13 MHz, CDCl3) δ 8.37 (dd, 1H, J=4.0, 1.6 Hz, C2—H), 8.17 (dd, 1H, J=8.0, 1.6 Hz, C3—H), 7.82 (d, 1H, J=8.4 Hz, C5—H), 7.44 (t, 1H, J=7.6 Hz, C6—H), 7.40 (dd, 1H, J=8.0, 4.0 Hz, C4—H), 7.3-7.2 (m, 10H, Ph-H), 7.14 (ddd, 1H, J=7.2, 3.6, 1.6 Hz, C7—H) ppm; 13C NMR (100.61 MHz, CDCl3) δ 149.8, 149.6 (d, J=17.2 Hz), 138.4 (d, J=12.1 Hz), 137.4 (d, J=11.1 Hz), 136.2, 134.4, 134.2 (d, J=21.2 Hz), 128.8, 128.4 (d, J=19.2), 127.9, 126.57, 121.41 ppm; 31P NMR (161.97 MHz, CDCl3) δ 15.0 ppm.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

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